molecular formula C19H31NO3 B589766 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester CAS No. 1329835-67-7

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester

Cat. No. B589766
CAS RN: 1329835-67-7
M. Wt: 327.498
InChI Key: LGPWAAYOCNWIEI-VOLQRREFSA-N
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Description

“4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester” is a biochemical compound used for proteomics research . It has a molecular formula of C19H25D6NO3 and a molecular weight of 327.49 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester” are not fully detailed in the retrieved data. We know its molecular weight is 327.49 , but additional properties like melting point, boiling point, solubility, etc., are not provided.

Future Directions

The future directions for “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester” are not specified in the retrieved data. Given its use in proteomics research , it could potentially be involved in studies related to protein function, interactions, and structures.

properties

IUPAC Name

methyl 4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3/i8D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPWAAYOCNWIEI-VOLQRREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester

Synthesis routes and methods

Procedure details

A solution of the mixture of methyl 4-(3-bromopropoxy)benzoate [17a] methyl 4,4′-[1,3-propanediylbis(oxy)]bisbenzoate [20] previous step (19.12 g) and dibutylamine (27.14 g, 35.7 mL, 210 mmol) in toluene (50.0 mL) was stirred under reflux conditions for 3 hours, cooled and extracted with 15% hydrochloric acid (3×40 mL). The combined aqueous layers were washed with of toluene (50 mL), basified to pH 8.5 with sodium bicarbonate and extracted with toluene (3×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated under reduced pressure at 60° C. (water bath). The residue was dissolved in hexane and passed through thin layer of silica gel. The solvent was evaporated under reduced pressure at 50-60° C. (water bath) to give 14.71 g (61.1% yield from 2 steps) of methyl 4-(3-dibutylaminopropoxy)benzoate [18a] as an oil.
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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